Seloken
Overview
Description
Synthesis Analysis
Research on Seloken and its formulations has revealed insights into the synthesis and quality control of metoprolol-based extended-release formulations. A study by Amini et al. (2010) examined in-vitro metoprolol release from various formulations in the presence of ethanol, showcasing the stability of these formulations under different conditions, which is crucial for ensuring consistent therapeutic effects (Amini et al., 2010).
Molecular Structure Analysis
The molecular structure of metoprolol, the active compound in Seloken, plays a significant role in its pharmacokinetic and pharmacodynamic properties. However, specific studies focusing on the molecular structure analysis of metoprolol related to Seloken were not found in the recent scientific literature. Generally, metoprolol's structure determines its selectivity and affinity for beta-adrenergic receptors, contributing to its therapeutic efficacy and side effect profile.
Chemical Reactions and Properties
Metoprolol's chemical behavior, including its stability and reactions in the presence of other substances, is vital for the development of effective formulations. The study by Amini et al. (2010) also sheds light on metoprolol's stability in ethanol-containing media, highlighting how different formulations respond to ethanol, which can affect the drug's release and absorption (Amini et al., 2010).
Physical Properties Analysis
The physical properties of metoprolol, such as solubility and dissolution rate, are crucial for formulating extended-release tablets that maintain therapeutic levels over time. Gohel et al. (2009) conducted a study on the fabrication of modified release tablet formulations of metoprolol succinate using hydroxypropyl methylcellulose and xanthan gum, aiming to achieve a desired drug release pattern (Gohel et al., 2009).
Chemical Properties Analysis
Understanding metoprolol's chemical properties, including its reactivity and interaction with excipients, is essential for the development of stable and effective pharmaceutical formulations. The research discussed above provides insights into these aspects, particularly in terms of how metoprolol's release is influenced by external factors like ethanol (Amini et al., 2010).
Scientific Research Applications
Metoprolol in Renal Hypertension : A study by Yasumoto et al. (1988) found that Metoprolol treatment significantly decreased blood pressure in patients with renal hypertension without causing serious side effects .
Migraine Prophylaxis : Andersson et al. (1983) conducted a study comparing Metoprolol 200 mg in Durules® once daily against a placebo for migraine prophylaxis. The study concluded that Metoprolol was more effective and well-tolerated than placebo for this purpose .
Comparison with Atenolol in Hypertension : A clinical comparison by Lyngstam and Rydén (2009) found that Metoprolol and Atenolol, when administered once daily, are equipotent in patients with mild to moderate hypertension Lyngstam & Rydén, 2009.
Modified Release Tablet Formulation : A study by Gohel et al. (2009) explored the fabrication of a modified release tablet formulation of Metoprolol Succinate using Hydroxypropyl Methylcellulose and Xanthan Gum. This formulation aimed to achieve a desired drug release pattern .
Future Directions
AstraZeneca has entered an agreement to provide the commercial rights for Seloken/Seloken ZOK (metoprolol tartrate and metoprolol succinate respectively) and associated Logimax fixed-dose combination (metoprolol succinate and felodipine) treatments in Europe to Recordati . This indicates a potential expansion of the commercial potential of Seloken.
properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULWPYYGQCFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seloken | |
CAS RN |
56392-17-7 | |
Record name | Metoprolol tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.